molecular formula C9H12N2 B13346526 4-(Azetidin-3-yl)-2-methylpyridine

4-(Azetidin-3-yl)-2-methylpyridine

Cat. No.: B13346526
M. Wt: 148.20 g/mol
InChI Key: PKAYOAXVEHSDQA-UHFFFAOYSA-N
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Description

4-(Azetidin-3-yl)-2-methylpyridine is a heterocyclic compound that features both an azetidine ring and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The azetidine ring, a four-membered nitrogen-containing ring, is known for its presence in various bioactive molecules, while the pyridine ring is a common structural motif in many drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-3-yl)-2-methylpyridine can be achieved through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This method is efficient and allows for the preparation of functionalized azetidines. Another method involves the reduction of β-lactams or the ring-opening of highly strained azabicyclobutanes .

Industrial Production Methods

For industrial production, a green and cost-effective synthesis method has been developed. This method employs commercially available and low-cost starting materials, such as benzylamine, and utilizes a green oxidation reaction in a microchannel reactor . This approach is suitable for large-scale production and minimizes the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-3-yl)-2-methylpyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the azetidine ring.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom of the azetidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine for catalysis, and conditions such as microwave irradiation for rapid synthesis . The aza-Michael addition is another common reaction, utilizing NH-heterocycles and methyl 2-(azetidin-3-ylidene)acetates .

Major Products Formed

The major products formed from these reactions include functionalized azetidines and pyridine derivatives, which can be further utilized in various applications.

Scientific Research Applications

4-(Azetidin-3-yl)-2-methylpyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-yl)-2-methylpyridine involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The pyridine ring can also participate in binding interactions, contributing to the compound’s overall pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

4-(Azetidin-3-yl)-2-methylpyridine is unique due to its combination of the azetidine and pyridine rings, which confer distinct pharmacological properties

Properties

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

4-(azetidin-3-yl)-2-methylpyridine

InChI

InChI=1S/C9H12N2/c1-7-4-8(2-3-11-7)9-5-10-6-9/h2-4,9-10H,5-6H2,1H3

InChI Key

PKAYOAXVEHSDQA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C2CNC2

Origin of Product

United States

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